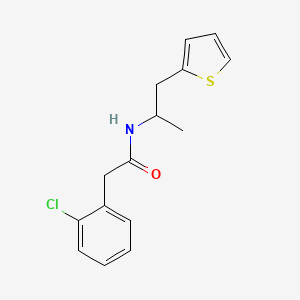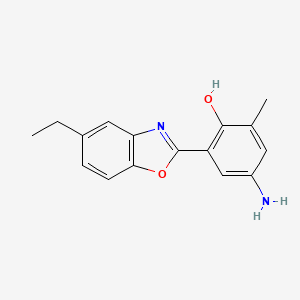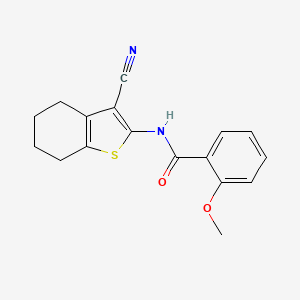![molecular formula C19H20N2O3S2 B2603047 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide CAS No. 922488-03-7](/img/structure/B2603047.png)
3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A novel synthesis of similar compounds has been developed using a one-pot C–C and C–N bond forming strategy . This protocol includes operational simplicity, short reaction time, mild reaction condition, efficient utilization of all the reactants, wide functional group tolerance, using water as an environmentally friendly solvent and non-chromatographic purification procedure .Chemical Reactions Analysis
The compound has been used in the synthesis of novel benzothiazole derivatives, which have shown promising results in antidepressant activity profile .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
- Novel sulfonyl derivatives, including compounds related to 3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide, have shown moderate to significant antibacterial and antifungal activities. Some derivatives have been identified as potent antitubercular molecules, emphasizing their potential in treating bacterial infections, including tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of benzylsulfonyl propanamides, have been studied for their DNA binding capabilities and anticancer activity. The type of N-sulfonamide derivative plays a significant role in determining the interaction with DNA and their efficiency in cleaving DNA, with potential implications in developing cancer therapies (González-Álvarez et al., 2013).
Cytotoxic Activities
- Various thiazole derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial and cytotoxic activities. These compounds have shown varying degrees of effectiveness in inhibiting bacterial growth and exhibiting cytotoxic effects on certain cell lines, which could be relevant for developing new anticancer drugs (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Psychotropic Activity
- Certain N-(benzo[d]thiazol-2-yl) propanamide derivatives have been identified to possess psychotropic activity, anti-inflammatory properties, and selective cytotoxic effects on tumor cell lines. These compounds may offer therapeutic potential in the treatment of various neurological and psychological disorders (Zablotskaya et al., 2013).
Anticonvulsant Properties
- Some propanamide derivatives have shown promising results in anticonvulsant activity screenings, suggesting their potential application in the treatment of seizure disorders (Farag et al., 2012).
Glucocorticoid Receptor Modulation
- Derivatives with a similar core structure have been explored for their potential as glucocorticoid receptor modulators. These compounds may contribute to the development of new therapies for conditions modulated by glucocorticoid receptors (Xiao et al., 2013).
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-10-14(2)18-16(11-13)20-19(25-18)21-17(22)8-9-26(23,24)12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKCZJATOFAHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)



![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)


![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)
